molecular formula C12H14N4O4S2 B2426258 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219240-50-2

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2426258
CAS No.: 1219240-50-2
M. Wt: 342.39
InChI Key: BLOVAZCBBDYQFU-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound featuring a sulfonyl group, oxadiazole ring, thiophene ring, and a pyrrolidine carboxamide structure. Due to its unique chemical makeup, it has garnered attention in various research fields, including chemistry, biology, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized through multi-step reactions. Initially, the thiophene-2-carboxylic acid can be converted into 5-(thiophen-2-yl)-1,3,4-oxadiazole using cyclization reactions involving hydrazine. The methylsulfonyl group is then introduced via sulfonation reactions. Finally, the pyrrolidine-2-carboxamide segment is added through amidation reactions, typically involving pyrrolidine-2-carboxylic acid and an appropriate amine.

Industrial Production Methods

In an industrial setting, the production methods are scaled up to include bulk reagents and optimized reaction conditions, focusing on high yield and purity. This often involves the use of continuous flow reactors and catalysts to ensure efficient processing and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions, including oxidation, reduction, and substitution. Oxidative conditions can lead to the formation of sulfone derivatives, while reductive conditions can reduce the oxadiazole ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. Reaction conditions often involve controlling temperature, pH, and using solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced oxadiazole forms, and various substituted products depending on the reagents used.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of other complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic agent due to its unique structural properties.

  • Industry: : Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets like enzymes and receptors. Its mechanism involves binding to active sites, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Compared to similar compounds such as N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide, the presence of the methylsulfonyl group in 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide significantly alters its chemical reactivity and biological activity, making it unique.

Similar compounds include:

  • N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

  • 5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives

  • Pyrrolidine-2-carboxamide derivatives

Properties

IUPAC Name

1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-22(18,19)16-6-2-4-8(16)10(17)13-12-15-14-11(20-12)9-5-3-7-21-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOVAZCBBDYQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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